Rivanicline hemioxalate, also known as RJR-2403 or (E)-metanicotine, is a compound primarily recognized for its role as a partial agonist at neuronal nicotinic acetylcholine receptors, specifically targeting the α4β2 subtype. Originally developed as a potential treatment for Alzheimer's disease due to its nootropic effects, Rivanicline has also been investigated for its anti-inflammatory properties, particularly in the context of ulcerative colitis. Its mechanism involves the modulation of neurotransmitter release, which may contribute to its stimulant and analgesic effects .
Rivanicline hemioxalate is classified as a small molecule and is currently in the investigational phase. It is derived from metanicotine, a compound related to nicotine but with distinct pharmacological properties. The chemical formula for Rivanicline is , and it has an average molecular weight of approximately 162.23 g/mol . The compound is typically synthesized in a laboratory setting and is not yet available for widespread clinical use.
The synthesis of Rivanicline hemioxalate involves several steps that can vary based on the desired purity and yield. While specific proprietary methods are often not disclosed in detail, general approaches to synthesizing similar compounds typically include:
Technical details regarding the synthesis can be complex and often require specialized knowledge in organic chemistry to navigate the various reaction conditions and purification methods effectively .
The molecular structure of Rivanicline hemioxalate features a pyridine ring that is substituted at one position by a butene chain with an amine group. The structural representation can be summarized as follows:
This structural configuration contributes to its ability to interact selectively with nicotinic receptors, influencing its pharmacological effects .
Rivanicline hemioxalate undergoes various chemical reactions that are crucial for its biological activity:
Understanding these reactions is vital for predicting the pharmacokinetics and pharmacodynamics of Rivanicline in clinical settings.
The mechanism of action of Rivanicline hemioxalate involves:
This multifaceted mechanism underlines its therapeutic potential beyond cognitive enhancement.
Rivanicline hemioxalate exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its potential bioavailability.
Rivanicline hemioxalate has several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: